

# An In-depth Technical Guide to Reboxetine Mesylate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (SNRI) that has been utilized in the treatment of major depressive disorder. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological profile, and the experimental methodologies used for its characterization. Detailed quantitative data are presented in structured tables for ease of comparison, and key biological and experimental processes are visualized through diagrams to facilitate understanding. This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

# **Chemical Identity and Physicochemical Properties**

Reboxetine is a morpholine derivative with two chiral centers, existing as (R,R)-(-)- and (S,S)-(+)-enantiomers.[1] The commercially available drug is a racemic mixture of these two enantiomers, formulated as the methanesulfonate (mesylate) salt.[2]



| Identifier        | Value                                                                              | Reference |
|-------------------|------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | (2R)-2-[(R)-(2-ethoxyphenoxy)-<br>phenylmethyl]morpholine;meth<br>anesulfonic acid | [1]       |
| CAS Number        | 98769-84-7                                                                         | [1]       |
| Molecular Formula | C20H27NO6S                                                                         | [1]       |
| Molecular Weight  | 409.5 g/mol                                                                        | [1]       |

### Physicochemical Data of Reboxetine Mesylate

| Property      | Value                            | Reference |
|---------------|----------------------------------|-----------|
| Melting Point | 170-171 °C                       | [3]       |
| Solubility    | > 5 mg/mL in water               | [3]       |
| рКа           | Not explicitly found in searches |           |

# **Pharmacology: Mechanism of Action and Selectivity**

Reboxetine exerts its therapeutic effect by selectively inhibiting the reuptake of norepinephrine (NE) from the synaptic cleft, thereby potentiating noradrenergic neurotransmission.[4][5] This action is achieved through high-affinity binding to the norepinephrine transporter (NET).[6]

## **Norepinephrine Signaling Pathway**

The following diagram illustrates the key steps in norepinephrine synthesis, release, reuptake, and the site of action for reboxetine.





Click to download full resolution via product page

Figure 1: Norepinephrine Signaling and Reboxetine's Mechanism of Action.

## **Receptor and Transporter Binding Profile**

Reboxetine exhibits high selectivity for the norepinephrine transporter over the serotonin (SERT) and dopamine (DAT) transporters. It has a notably weak affinity for various other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older classes of antidepressants.[7][8]

Binding Affinities (Ki, nM) of Reboxetine for Monoamine Transporters



| Transporter                      | Ki (nM)        | Reference |
|----------------------------------|----------------|-----------|
| Norepinephrine Transporter (NET) | 1.1 (rat)      |           |
| Serotonin Transporter (SERT)     | 129 (rat)      |           |
| Dopamine Transporter (DAT)       | > 10,000 (rat) |           |

### Selectivity Profile of Reboxetine



Click to download full resolution via product page

Figure 2: Logical Diagram of Reboxetine's Binding Selectivity.

# **Pharmacokinetics**

Reboxetine is well-absorbed after oral administration, with its pharmacokinetics being linear within the therapeutic dose range.[3] It is extensively bound to plasma proteins and is primarily metabolized in the liver.

Pharmacokinetic Parameters of Reboxetine in Healthy Volunteers



| Parameter                                | Value                                        | Reference |
|------------------------------------------|----------------------------------------------|-----------|
| Absolute Bioavailability                 | 94.5%                                        | [3]       |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours                                  | [3]       |
| Plasma Half-life (t1/2)                  | ~13 hours                                    | [3]       |
| Plasma Protein Binding                   | > 97%                                        | [3]       |
| Metabolism                               | Primarily by Cytochrome P450<br>3A4 (CYP3A4) | [3][7]    |
| Excretion                                | < 10% unchanged in urine                     | [3]       |

# **Experimental Protocols**Synthesis of Reboxetine

The synthesis of reboxetine has been approached through various routes. One common strategy involves the stereoselective synthesis of the morpholine core followed by the introduction of the phenyl and 2-ethoxyphenoxy moieties. A representative synthetic scheme is outlined below.





Click to download full resolution via product page

**Figure 3:** Generalized Workflow for the Asymmetric Synthesis of Reboxetine.

A detailed synthetic procedure often involves:

- Cyclization: Reaction of a chiral amino alcohol with a suitable reagent like chloroacetyl chloride to form a morpholinone derivative.[9]
- Reduction: Reduction of the lactam functionality of the morpholinone to yield the corresponding morpholine.[10]
- Activation and Displacement: Conversion of the hydroxyl group to a good leaving group (e.g., bromide) followed by nucleophilic substitution with 2-ethoxyphenol in the presence of a base.[10]
- Deprotection: Removal of any protecting groups to yield the final reboxetine molecule.[10]



# Norepinephrine Transporter (NET) Binding Assay

The affinity of reboxetine for the norepinephrine transporter is typically determined using a competitive radioligand binding assay.

#### Methodology:

- Membrane Preparation:
  - HEK293 cells stably expressing the human norepinephrine transporter (hNET) are cultured and harvested.
  - The cells are lysed, and the cell membranes are isolated by centrifugation.
  - The protein concentration of the membrane preparation is determined.[11]
- Competitive Binding Assay:
  - A constant concentration of a radioligand with high affinity for NET (e.g., [³H]nisoxetine) is used.[11]
  - Increasing concentrations of the test compound (reboxetine) are added to a mixture of the cell membranes and the radioligand in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).[11]
  - The mixture is incubated to allow binding to reach equilibrium.
- Separation and Quantification:
  - The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[12]
  - The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]
  - The amount of radioactivity on the filters is quantified using a liquid scintillation counter.
     [11]
- Data Analysis:



- Non-specific binding is determined in the presence of a high concentration of a known
   NET inhibitor (e.g., desipramine).[11]
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of reboxetine that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined by non-linear regression analysis of the competition curve.
- The inhibitory constant (Ki) is calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation: Ki = IC<sub>50</sub> / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for NET.[11]

## Conclusion

Reboxetine mesylate is a well-characterized selective norepinephrine reuptake inhibitor with a distinct pharmacological profile. Its high selectivity for the norepinephrine transporter over other monoamine transporters and receptors underscores its targeted mechanism of action. The pharmacokinetic properties of reboxetine allow for twice-daily dosing. The experimental protocols for its synthesis and characterization are well-established, providing a solid foundation for further research and development in the field of noradrenergic modulation. This guide serves as a foundational technical resource for scientists and researchers engaged in the study of reboxetine and related compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Reboxetine: a selective norepinephrine reuptake inhibitor for the treatment of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. ijamtes.org [ijamtes.org]
- 5. Pharmacokinetics of reboxetine in healthy volunteers. Single oral doses, linearity and plasma protein binding PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Reboxetine Mesylate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7821350#chemical-structure-and-properties-of-reboxetine-mesylate]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com